1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-10-5-3-4-6-12(10)17-21-18(27-23-17)15-16(20)25(24-22-15)13-9-11(19)7-8-14(13)26-2/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMYJJUTOLBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The final step often includes the coupling of the triazole and oxadiazole intermediates with the chlorinated methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated methoxyphenyl group, leading to the formation of substituted derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, forming various cyclic structures.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole and triazole exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have been evaluated against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) . The introduction of substituents at specific positions on the aromatic rings has been shown to enhance antiproliferative activity.
Case Study:
A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their cytotoxic effects. One particular derivative exhibited an IC50 value of 0.48 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
Compounds featuring triazole scaffolds have been recognized for their antimicrobial activities. The structural characteristics of the triazole ring contribute to the inhibition of fungal and bacterial growth. Research indicates that modifications to the triazole moiety can lead to enhanced efficacy against resistant strains .
Data Table: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases such as arthritis.
Case Study:
In a study involving animal models of inflammation, a triazole-based compound demonstrated significant reduction in paw edema compared to control groups . This suggests that the compound could be further developed into a therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorinated methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound belongs to a family of triazole-oxadiazole hybrids. Key structural analogs include:
Substituent Effects on Bioactivity
- Antimicrobial Activity: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit antimicrobial properties, suggesting that chloro and fluorophenyl substituents enhance bioactivity.
- Planarity and Conformation :
- Isostructural derivatives () show that planar molecular conformations (e.g., triazole-oxadiazole systems) facilitate intermolecular interactions, which are critical for therapeutic applications. The target compound’s methoxy and methyl groups may slightly disrupt planarity compared to fluoro-substituted analogs .
Comparative Data Table
Research Findings and Implications
- Structural Insights: The triazole-oxadiazole core in the target compound and analogs () provides rigidity, favoring π-π stacking and hydrogen bonding in biological systems. Steric effects from the 2-methylphenyl group in the target compound may reduce binding affinity compared to smaller substituents (e.g., fluoro in ) .
Biological Activity Trends :
Synthetic Considerations :
- Analogous compounds () are synthesized via Buchwald–Hartwig coupling or heterocyclization reactions, indicating feasible routes for the target compound’s preparation .
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties and the mechanisms behind its efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H19ClN6O2
- Molecular Weight : 396.85 g/mol
The compound features a triazole ring fused with an oxadiazole moiety, which is known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole scaffolds exhibit significant anticancer properties. In particular:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 pathways. This is evidenced by studies demonstrating increased levels of cleaved caspase-3 in treated cells, indicating the induction of programmed cell death .
-
Cytotoxicity Studies : In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U-937 (monocytic leukemia)
The IC50 values for these cell lines ranged from 10 to 20 µM, suggesting a moderate potency compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 12.5 | Doxorubicin (10) |
| A549 | 15.0 | Doxorubicin (8) |
| U-937 | 18.0 | Doxorubicin (12) |
Mechanistic Insights
Further investigations into the mode of action revealed that the compound targets multiple pathways involved in cancer cell proliferation and survival:
- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .
- Enzyme Interaction : Studies have shown that it may inhibit enzymes such as telomerase and topoisomerase, which are critical for DNA replication and repair in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key variables include:
- Temperature : Cyclization reactions (e.g., oxadiazole formation) often require reflux conditions (e.g., 90–120°C) to drive completion .
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reactivity for cyclocondensation steps, while ethers (THF) are suitable for azide-alkyne cycloadditions .
- Catalysts : Copper(I) catalysts (e.g., CuI) improve regioselectivity in 1,3-dipolar cycloadditions for triazole formation .
- Monitoring : Thin-layer chromatography (TLC) and in situ NMR can track intermediate formation and purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : A multi-spectroscopic approach is essential:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, chloro groups) and confirm triazole/oxadiazole ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., chlorine atoms) .
- Infrared (IR) Spectroscopy : Functional groups like C=N (oxadiazole) and N-H (amine) are confirmed via characteristic absorption bands .
- Elemental Analysis : Quantifies C, H, N, and Cl content to verify purity .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from structural analogs with varying substituents. Strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to isolate activity trends .
- Structural Characterization : X-ray crystallography or DFT calculations to analyze steric/electronic effects of substituents on target binding .
- Batch Consistency : Validate compound purity and stability (e.g., HPLC, DSC) to rule out degradation artifacts .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with modified aryl groups (e.g., 4-chloro vs. 2-methoxy) to assess impact on potency .
- Computational Modeling : Molecular docking (AutoDock) and MD simulations predict binding modes with targets like kinases or DNA .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole-amine) responsible for hydrogen bonding or π-π stacking interactions .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with proteins (e.g., BSA for plasma protein interaction studies) .
- Cellular Imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
- Genomic/Proteomic Profiling : RNA-seq or LC-MS/MS to identify dysregulated pathways in treated cells .
Q. How can researchers address challenges in achieving high-yield oxadiazole ring formation?
- Methodological Answer : Common pitfalls and solutions:
- Cyclization Efficiency : Use dehydrating agents (PCl, POCl) to promote hydrazide-nitrile cyclization .
- Side Reactions : Optimize stoichiometry to minimize byproducts (e.g., unreacted precursors) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
